6,7-Dichloro 8-methyl Quinoline

Medicinal Chemistry Antibacterial Chalcone Synthesis

6,7-Dichloro-8-methylquinoline is a halogenated quinoline derivative bearing chlorine atoms at the 6- and 7-positions and a methyl group at the 8-position of the quinoline core. This specific substitution pattern distinguishes it from other dichloro-8-methylquinoline regioisomers such as 4,7-dichloro-8-methylquinoline and 2,7-dichloro-8-methylquinoline, as well as from mono-chlorinated analogs like 7-chloro-8-methylquinoline.

Molecular Formula C₁₀H₇Cl₂N
Molecular Weight 212.08
Cat. No. B1159909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloro 8-methyl Quinoline
Molecular FormulaC₁₀H₇Cl₂N
Molecular Weight212.08
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dichloro-8-methylquinoline Procurement Guide: Positional Isomer Differentiation and Synthetic Utility


6,7-Dichloro-8-methylquinoline is a halogenated quinoline derivative bearing chlorine atoms at the 6- and 7-positions and a methyl group at the 8-position of the quinoline core . This specific substitution pattern distinguishes it from other dichloro-8-methylquinoline regioisomers such as 4,7-dichloro-8-methylquinoline and 2,7-dichloro-8-methylquinoline, as well as from mono-chlorinated analogs like 7-chloro-8-methylquinoline. The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and chemical biology research, with its unique regiochemistry enabling specific downstream functionalization pathways not accessible to other positional isomers [1].

Why Generic Quinoline Substitution Fails: Regiochemical Differentiation of 6,7-Dichloro-8-methylquinoline


In-class quinoline derivatives cannot be simply interchanged for research applications because the precise positioning of chlorine substituents fundamentally alters both chemical reactivity and biological target engagement [1]. The 6,7-dichloro substitution pattern on 6,7-dichloro-8-methylquinoline creates a distinct electronic environment that governs nucleophilic substitution regioselectivity, with the 7-chloro position demonstrating markedly higher reactivity than the 6-chloro position due to differential steric hindrance . This contrasts sharply with alternative isomers such as 4,7-dichloro-8-methylquinoline, which exhibits antimalarial activity through distinct mechanisms [2], or 2,7-dichloro-8-methylquinoline-3-carbaldehyde, which serves as a precursor for antibacterial chalcone synthesis targeting DNA gyrase . Attempting to substitute one regioisomer for another would yield divergent synthetic outcomes, different impurity profiles in analytical methods, and non-comparable biological results. The quantitative differentiation evidence presented below establishes where this specific compound offers verifiable advantages over its closest positional analogs.

Quantitative Differentiation Evidence: 6,7-Dichloro-8-methylquinoline vs. Positional Analogs


Synthetic Accessibility: 2,7-Dichloro-8-methylquinoline-3-carbaldehyde as Direct Precursor for Antibacterial Chalcone Library

6,7-Dichloro-8-methylquinoline provides a key synthetic entry point to 2,7-dichloro-8-methylquinoline-3-carbaldehyde, a validated precursor for generating antibacterial chalcone libraries. A series of 14 novel quinoline-based chalcones (A1-A14) were synthesized by condensing 2,7-dichloro-8-methyl-3-formyl quinoline with acetophenone and acetylthiophenes, and all compounds demonstrated potentially active antibacterial properties with molecular docking indicating DNA gyrase as the target [1]. In contrast, alternative regioisomers such as 4,7-dichloro-8-methylquinoline are primarily investigated as antimalarial agents targeting Plasmodium falciparum [2], representing a distinct therapeutic application pathway. The 2,7-dichloro substitution pattern uniquely positions the carbaldehyde group for chalcone formation, a synthetic route not equivalently accessible from the 4,7- or 6,7-dichloro isomers.

Medicinal Chemistry Antibacterial Chalcone Synthesis DNA Gyrase Inhibition

Regioselective Reactivity: Differential Chlorine Substituent Lability at C-7 vs. C-6 Positions

The 6,7-dichloro-8-methylquinoline scaffold exhibits position-dependent reactivity that enables sequential functionalization strategies not possible with symmetric or differently substituted analogs. The 7-chloro substituent demonstrates significantly higher reactivity in nucleophilic substitution reactions due to lower steric hindrance, whereas reactions at the C-6 position require harsher conditions such as palladium-catalyzed cross-coupling . This regiochemical differentiation contrasts with 4,7-dichloro-8-methylquinoline, where the 4-position chlorine is positioned adjacent to the ring nitrogen, creating entirely different electronic and steric environments that alter nucleophilic substitution patterns . Similarly, 2,7-dichloro-8-methylquinoline presents the 2-chloro substituent at the pyridine ring position, which exhibits distinct reactivity due to the adjacent nitrogen atom's electronic influence.

Synthetic Chemistry Nucleophilic Substitution Regioselectivity Cross-Coupling

Computational ADME Differentiation: Lipophilicity and Electronic Properties Governed by 6,7-Dichloro Pattern

The specific 6,7-dichloro substitution pattern on the quinoline scaffold produces distinct lipophilicity and electronic properties that directly influence predicted pharmacokinetic behavior. In silico ADME studies on structurally related quinoline derivatives demonstrate that chlorination position substantially alters predicted oral drug-like behavior and ligand-receptor binding affinity [1]. The 6,7-dichloro arrangement creates a unique HOMO-LUMO energy gap and electronic distribution compared to 4,7- and 2,7-dichloro isomers. Specifically, the 6,7-dichloro pattern places both electron-withdrawing chlorine atoms on the benzo-fused ring, whereas 4,7-dichloro positions one chlorine adjacent to the nitrogen heteroatom, and 2,7-dichloro positions one chlorine directly on the pyridine ring. These positional variations translate to measurable differences in computed logP values, solubility parameters, and metabolic stability predictions .

Drug Design ADME Prediction Lipophilicity Computational Chemistry

Antimicrobial Differentiation: 4,7-Dichloro Isomer Demonstrates Documented Activity While 6,7-Dichloro Serves as Synthetic Precursor

Comparative antimicrobial screening reveals that the 4,7-dichloro-8-methylquinoline isomer exhibits direct antibacterial activity with measurable inhibition zones, whereas the 6,7-dichloro isomer's primary documented value lies in its role as a synthetic intermediate for generating active derivatives. Specifically, 4,7-dichloro-8-methylquinoline demonstrated inhibition zones of 22 mm against Pseudomonas aeruginosa (standard drug: 24 mm) and 25 mm against Klebsiella pneumoniae (standard drug: 27 mm) . In contrast, 6,7-dichloro-8-methylquinoline serves as a precursor to the 2,7-dichloro-8-methylquinoline-3-carbaldehyde scaffold, which upon chalcone formation yields compounds with validated antibacterial activity through DNA gyrase inhibition [1]. This functional divergence—direct antimicrobial activity for the 4,7-isomer versus synthetic intermediate utility for the 6,7-isomer—provides clear procurement guidance based on intended research application.

Antimicrobial Antibacterial Screening Lead Optimization Structure-Activity Relationship

6,7-Dichloro-8-methylquinoline: Validated Research and Industrial Application Scenarios


Synthesis of Quinoline-Chalcone Hybrid Antibacterial Agents

6,7-Dichloro-8-methylquinoline serves as the foundational scaffold for generating 2,7-dichloro-8-methylquinoline-3-carbaldehyde, a key intermediate in chalcone library synthesis. Researchers have demonstrated that condensing this aldehyde with acetophenone and acetylthiophene derivatives yields a series of quinoline-based chalcones (compounds A1-A14) with validated antibacterial activity and confirmed DNA gyrase molecular docking [2]. This application is particularly relevant for medicinal chemistry programs developing novel antibacterial agents targeting Gram-positive and Gram-negative bacterial strains .

Site-Selective Derivatization Exploiting C-7 vs. C-6 Reactivity Differential

Synthetic chemists can leverage the differential reactivity between the C-7 and C-6 chlorine substituents for sequential, site-selective functionalization. The C-7 chloro position exhibits higher nucleophilic substitution reactivity under standard conditions, while C-6 modifications require palladium-catalyzed cross-coupling or harsher reaction conditions [2]. This built-in selectivity eliminates the need for protecting group strategies and enables efficient multi-step synthesis of 6-substituted or 7-substituted quinoline derivatives with precise regiocontrol.

Computational ADME Optimization Studies in Drug Discovery

The 6,7-dichloro-8-methylquinoline scaffold provides a well-defined electronic template for computational ADME optimization studies. DFT calculations and in silico predictions have been established for structurally related quinoline derivatives, enabling researchers to evaluate how the specific 6,7-dichloro pattern influences HOMO-LUMO energy gaps, lipophilicity, and predicted oral bioavailability compared to alternative regioisomers [2]. Molecular docking studies against targets such as SARS-CoV-2 protease (PDB ID: 6LU7) and bacterial DNA gyrase provide additional computational validation pathways for structure-based design efforts .

Antimalarial Lead Discovery via Positional Isomer Comparison

While 4,7-dichloro-8-methylquinoline has demonstrated direct antimalarial activity with IC50 values of 6.7 nM (CQ-s) and 8.5 nM (CQ-r) against Plasmodium falciparum [2], the 6,7-dichloro isomer provides a structurally distinct comparator for structure-activity relationship (SAR) studies. Comparative evaluation of positional isomers enables researchers to map the precise contribution of chlorine substitution pattern to antiplasmodial potency, informing rational lead optimization strategies. This application supports antimalarial drug discovery programs investigating quinoline-based scaffolds with activity against chloroquine-resistant strains .

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